molecular formula C20H20O2 B14414923 5,5-Dimethyl-2,2-diphenylcyclohexane-1,3-dione CAS No. 83566-41-0

5,5-Dimethyl-2,2-diphenylcyclohexane-1,3-dione

Cat. No.: B14414923
CAS No.: 83566-41-0
M. Wt: 292.4 g/mol
InChI Key: ODCLOJBFBKDMOL-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2,2-diphenylcyclohexane-1,3-dione is an organic compound with a complex structure characterized by two phenyl groups and two methyl groups attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2,2-diphenylcyclohexane-1,3-dione typically involves the condensation of benzaldehyde with acetone in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-2,2-diphenylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve specific substitutions.

Major Products Formed: The major products formed from these reactions include substituted cyclohexane derivatives, alcohols, ketones, and carboxylic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

5,5-Dimethyl-2,2-diphenylcyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2,2-diphenylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in their activity.

Comparison with Similar Compounds

    5,5-Dimethyl-1,3-cyclohexanedione: Known for its use in organic synthesis and as a reagent in various chemical reactions.

    2,2-Diphenyl-1,3-cyclohexanedione: Another compound with similar structural features but different chemical properties and applications.

Uniqueness: 5,5-Dimethyl-2,2-diphenylcyclohexane-1,3-dione is unique due to the presence of both phenyl and methyl groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

83566-41-0

Molecular Formula

C20H20O2

Molecular Weight

292.4 g/mol

IUPAC Name

5,5-dimethyl-2,2-diphenylcyclohexane-1,3-dione

InChI

InChI=1S/C20H20O2/c1-19(2)13-17(21)20(18(22)14-19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3

InChI Key

ODCLOJBFBKDMOL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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